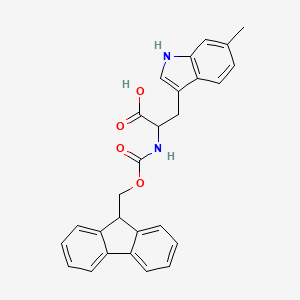

Fmoc-6-methyl-DL-tryptophan

説明

Overview of Tryptophan Derivatives in Peptide Chemistry

Tryptophan, an essential amino acid, and its derivatives are crucial precursors in the biosynthesis of many non-ribosomal peptide antibiotics, which often exhibit a wide range of biological activities. rsc.org The modification of the tryptophan molecule can influence its recognition by enzymes, leading to changes in biochemical reactions. ontosight.ai These derivatives are used to study enzyme inhibition, protein synthesis, and as foundational components in the creation of more complex molecules. ontosight.ai

The synthesis of peptides containing tryptophan derivatives can be challenging due to the reactive nature of the indole (B1671886) nucleus. rsc.org However, the development of unnatural amino acids, including tryptophan derivatives, has become a significant area of interest for imparting properties like enzyme inhibition, resistance to proteases, and unique conformational characteristics to peptides. lsu.edu For instance, tryptophan-containing dipeptides have been synthesized and investigated for their pharmacological activities in human neutrophils. rsc.org Furthermore, dihydrotryptophan has been used as a precursor to tryptophan in peptide synthesis to control cross-linking reactions. nih.gov

Significance of the Fmoc Protecting Group in Peptide Synthesis

The 9-fluorenylmethoxycarbonyl (Fmoc) group is a base-labile amine protecting group that is fundamental to modern peptide synthesis. ontosight.aiwikipedia.org Its primary function is to temporarily shield the alpha-amino group of an amino acid, preventing unwanted reactions during the formation of peptide bonds. ontosight.ainumberanalytics.com This protection is a mandatory requirement in the chemical synthesis of peptides. publish.csiro.auresearchgate.net

The Fmoc group is introduced to an amino acid using reagents like 9-fluorenylmethyl chloroformate (Fmoc-Cl) or 9-fluorenylmethyl succinimidyl carbonate (Fmoc-OSu). numberanalytics.com The resulting Fmoc-amino acids are typically crystalline, stable for storage, and soluble in common organic solvents used in peptide synthesis. publish.csiro.au

| Reagent | Abbreviation | Function |

|---|---|---|

| 9-fluorenylmethoxycarbonyl chloride | Fmoc-Cl | Introduces the Fmoc protecting group to the amino acid. |

| 9-fluorenylmethyl succinimidyl carbonate | Fmoc-OSu | An alternative reagent for introducing the Fmoc group, often preferred to avoid dipeptide formation. publish.csiro.au |

| Piperidine (B6355638) | - | A secondary amine used to remove the Fmoc group under mild basic conditions. wikipedia.org |

Solid-Phase Peptide Synthesis (SPPS) is a technique where a peptide chain is assembled step-by-step while attached to an insoluble resin support. lgcstandards.comlgcstandards.com The Fmoc strategy has become the method of choice for SPPS for several reasons. nih.govsemanticscholar.org

One of the main advantages is the mild conditions required for the removal of the Fmoc group, typically a solution of 20% piperidine in a solvent like N,N-dimethylformamide (DMF). wikipedia.orgamericanpeptidesociety.org This is in contrast to the harsher acidic conditions required in the older tert-butyloxycarbonyl (Boc) strategy. americanpeptidesociety.org The mildness of the Fmoc approach is particularly beneficial for synthesizing complex and modified peptides, such as those containing phosphorylation or glycosylation, which may not be stable under the conditions of Boc chemistry. nih.gov

The Fmoc strategy also offers true orthogonality, meaning the protecting groups on the amino acid side chains (which are acid-labile) are not affected by the base-labile removal of the Fmoc group from the N-terminus. altabioscience.comiris-biotech.de This prevents the gradual loss of side-chain protecting groups that can occur with the repeated acid treatments in the Boc method. nih.govsemanticscholar.org

Furthermore, the deprotection of the Fmoc group releases a dibenzofulvene byproduct which has a strong UV absorbance. wikipedia.orgnih.gov This allows for the real-time monitoring of the reaction progress, ensuring that each coupling and deprotection step is complete. nih.govaltabioscience.com The ease of automation has also contributed to the widespread adoption of Fmoc chemistry in both academic and industrial settings. semanticscholar.orgaltabioscience.com

The groundwork for modern peptide synthesis was laid by the development of protecting groups. The first readily cleavable protecting group, the carbobenzoxy (Z) group, was developed in 1932. publish.csiro.aupublish.csiro.au This was followed by the acid-labile tert-butyloxycarbonyl (Boc) group in the late 1950s, which became a cornerstone of R. B. Merrifield's Nobel Prize-winning work on solid-phase peptide synthesis in the 1960s. publish.csiro.auresearchgate.netpublish.csiro.au

The 9-fluorenylmethoxycarbonyl (Fmoc) protecting group was introduced by Louis A. Carpino and Grace Y. Han in 1970 as a base-labile alternative. numberanalytics.compublish.csiro.aunih.gov Initially developed for solution-phase chemistry, it was found to be unsuitable due to the reactivity of the dibenzofulvene byproduct. nih.gov However, in the late 1970s, Eric Atherton and Bob Sheppard adapted the Fmoc group for solid-phase applications, where the byproduct could be easily washed away. lgcstandards.comlgcstandards.com

The adoption of Fmoc chemistry grew rapidly, particularly among non-chemists, as it avoided the use of hazardous anhydrous hydrogen fluoride (B91410) (HF) required in the Boc method. nih.govsemanticscholar.org By the mid-1990s, Fmoc chemistry had become the dominant methodology in peptide synthesis core facilities, a shift that coincided with a significant improvement in the quality of synthesized peptides. nih.gov Today, Fmoc SPPS is the preferred method for producing the majority of synthetic peptides, including therapeutic peptides. nih.govsemanticscholar.org

Importance of Methyl-Substituted Tryptophans in Research

The introduction of a methyl group onto the indole ring of tryptophan can significantly alter its properties and interactions, making methyl-substituted tryptophans valuable tools in biochemical and pharmaceutical research. For example, the substitution of tryptophan with 1-methyl-tryptophan in gramicidin (B1672133) A channels, which are anchored in cell membranes by tryptophan residues, causes distinct changes in the channel's conformation, ion permeability, and lifetime. nih.govmdpi.com This suggests that while the hydrogen-bonding ability of the indole N-H group is crucial for protein folding, the dipole moment of the indole ring is important for ion permeation. nih.govmdpi.com

Methylated tryptophan derivatives are also used to probe protein structure and protein-protein interactions. iris-biotech.de The addition of a methyl group can increase a drug's half-life, enhance its resistance to proteases, and prevent oxidation. iris-biotech.de In drug discovery, screening with various substituted tryptophan analogs can help to optimize a drug's potency, specificity, and stability. iris-biotech.de For instance, α-methyltryptophan has been shown to have antihypertensive effects. rsc.org The enantiomers of 1-methyl-tryptophan (1-MT) have been studied as inhibitors of the enzyme indoleamine 2,3-dioxygenase (IDO), which is involved in immune regulation. plos.org

Racemic Nature and Enantiomeric Considerations (D- and L-forms)

Fmoc-6-methyl-DL-tryptophan is a racemic mixture, meaning it contains equal amounts of the D- and L-enantiomers. Enantiomers are stereoisomers that are non-superimposable mirror images of each other. In biological systems, the specific three-dimensional arrangement of atoms is often critical for function. Therefore, the D- and L-forms of an amino acid can have vastly different biological activities. researchgate.net

Structure

3D Structure

特性

IUPAC Name |

2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(6-methyl-1H-indol-3-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H24N2O4/c1-16-10-11-18-17(14-28-24(18)12-16)13-25(26(30)31)29-27(32)33-15-23-21-8-4-2-6-19(21)20-7-3-5-9-22(20)23/h2-12,14,23,25,28H,13,15H2,1H3,(H,29,32)(H,30,31) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZYYHRQGDYITPE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)C(=CN2)CC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H24N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

440.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis and Derivatization Strategies for Fmoc 6 Methyl Dl Tryptophan

Synthetic Methodologies for Tryptophan and its Derivatives

The generation of tryptophan and its derivatives is a significant focus in organic synthesis due to their presence in numerous natural products and their importance in medicinal chemistry. chim.it Methodologies can be broadly categorized into those that form the C-C bond between the indole (B1671886) and the amino acid backbone, and those that construct the indole ring onto an existing amino acid scaffold. chim.it

The use of chiral auxiliaries is a well-established strategy for the asymmetric synthesis of amino acids. rsc.org This method involves temporarily incorporating a chiral molecule to guide the stereochemical outcome of a reaction, after which it is removed. wikipedia.org

Prominent examples of this approach include:

The Schöllkopf Method : This technique utilizes a chiral bislactim ether, typically derived from valine and glycine, as the auxiliary. The bislactim ether is deprotonated to form a carbanion, which then reacts with an electrophile, such as a substituted 3-bromoindole, to form the alkylated product. Subsequent hydrolysis cleaves the auxiliary, yielding the desired α-amino acid with high enantiomeric purity. chim.itnih.gov For instance, this method has been employed to construct 6-methoxyTryptophan. chim.it

The Seebach Method : This strategy employs "self-reproduction of chirality," where the amino acid to be alkylated serves as its own source of chirality. rsc.org Alanine-derived oxazolidinones can be used, which are deprotonated and reacted with an electrophile. chim.it This approach has been successfully used for the synthesis of optically active α-substituted tryptophan analogues. rsc.org

These auxiliary-based methods provide a powerful means to control stereochemistry during the synthesis of complex tryptophan derivatives.

| Method | Chiral Auxiliary | Key Reaction Step | Application Example |

| Schöllkopf Method | Bislactim ether (e.g., from Val-Gly) | Alkylation of the auxiliary's carbanion with a 3-bromoindole. chim.it | Synthesis of 6-methoxyTryptophan. chim.it |

| Seebach Method | Oxazolidinone (e.g., from Alanine) | Alkylation of an enolate derived from the oxazolidinone. chim.itrsc.org | Synthesis of α-methylTryptophan. chim.it |

Asymmetric hydrogenation of dehydroamino acid precursors is a highly efficient method for producing enantiomerically pure amino acids. This approach utilizes chiral transition metal catalysts, often based on rhodium or ruthenium, to deliver hydrogen to one face of a prochiral double bond.

A notable application of this strategy is the synthesis of (R)-6-methyltryptophan. The synthesis starts from 6-methylindole and involves the creation of an α,β-unsaturated amino acid derivative (a dehydroamino acid). This intermediate is then subjected to catalytic hydrogenation using a chiral rhodium catalyst, such as those employing diphosphine ligands like DuPHOS, which leads to the formation of the desired enantiomer with high selectivity. chim.itacs.org The efficiency of this method makes it suitable for large-scale production. chim.it

Transition metal-catalyzed cross-coupling reactions have emerged as powerful tools for C-C bond formation in the synthesis of tryptophan derivatives. The Negishi coupling, which involves the reaction of an organozinc compound with an organic halide in the presence of a nickel or palladium catalyst, is particularly effective. d-nb.infonih.govresearchgate.net

This methodology allows for the direct functionalization of halogenated tryptophans or the coupling of substituted indoles with β-zincated alanine derivatives. chim.itd-nb.info For example, a palladium-catalyzed Negishi cross-coupling can be used to prepare tryptophan regioisomers by reacting bromoindoles with iodoalanine derivatives. d-nb.info The reaction conditions are generally mild, and a variety of functional groups are tolerated, making it a versatile approach for creating a diverse library of tryptophan analogs, including azatryptophans. d-nb.infoacs.org

| Reaction | Catalyst | Reactants | Key Feature |

| Negishi Coupling | Palladium (e.g., Pd2(dba)3/XPhos) or Nickel d-nb.infoacs.org | Organozinc derivative (e.g., β-zincated alanine) and an indole halide. chim.itacs.org | Mild conditions, functional group tolerance, allows for late-stage derivatization. d-nb.infonih.gov |

| Suzuki-Miyaura Coupling | Palladium | Bromoindole derivative and a boronic acid. chim.it | Used in multi-step syntheses of arylated tryptophan derivatives. chim.it |

Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. Enzymes can catalyze reactions with high stereo- and regioselectivity under mild conditions. frontiersin.org

For tryptophan synthesis, the enzyme tryptophan synthase (TrpS) is of particular interest. TrpS naturally catalyzes the condensation of indole and L-serine to form L-tryptophan. nih.govnih.gov The β-subunit of the enzyme is responsible for this C-C bond formation. nih.gov Through protein engineering and directed evolution, the substrate scope of TrpS has been expanded to accept substituted indoles and alternative amino acid substrates, enabling the synthesis of various tryptophan derivatives. nih.govnih.gov For instance, engineered variants of TrpS from Salmonella can catalyze the condensation of L-threonine and various indoles to produce β-methyltryptophan and its derivatives in a single step. nih.gov

Another enzymatic strategy involves the optical resolution of racemic mixtures. For example, D-aminoacylase can be used for the enantioselective hydrolysis of N-acetyl-DL-tryptophan derivatives to produce optically pure D-amino acids. researchgate.net

Specific Synthetic Routes to Fmoc-6-methyl-DL-tryptophan

The synthesis of this compound involves two primary stages: the synthesis of the core amino acid, 6-methyl-DL-tryptophan, followed by the protection of the α-amino group with the Fmoc moiety. While a specific enantioselective synthesis for (R)-6-methyltryptophan via hydrogenation exists, the synthesis of the racemic DL-form would typically proceed through a non-asymmetric route, such as the alkylation of a glycine equivalent with 3-(chloromethyl)-6-methylindole or a related electrophile. acs.orgbiosynth.com

The 9-fluorenylmethyloxycarbonyl (Fmoc) group is a standard protecting group for the α-amino function of amino acids in solid-phase peptide synthesis (SPPS). nih.gov Its key advantage is its lability to bases, such as piperidine (B6355638), while being stable to the acidic conditions often used to remove side-chain protecting groups. nih.gov

The standard procedure for introducing the Fmoc group onto an amino acid like 6-methyl-DL-tryptophan involves reacting the amino acid with 9-fluorenylmethyl succinimidyl carbonate (Fmoc-OSu) or 9-fluorenylmethyl chloroformate (Fmoc-Cl) under basic aqueous conditions (a Schotten-Baumann type reaction). researchgate.net The reaction is typically performed in a mixture of an organic solvent like dioxane and an aqueous sodium bicarbonate or sodium carbonate solution to maintain a basic pH and solubilize the reactants. The Fmoc group attaches to the nitrogen atom of the amino group, yielding the desired N-α-Fmoc-protected amino acid.

In some cases, the indole nitrogen of the tryptophan side chain is also protected, often with a tert-butyloxycarbonyl (Boc) group, to prevent side reactions during peptide synthesis. acs.orgpeptide.comgoogle.com This protection is particularly important to avoid modification of the indole ring by cationic species during the acidolytic cleavage steps of peptide synthesis. peptide.comnih.gov

Methylation Strategies at the Indole Ring

The introduction of a methyl group at the 6-position of the tryptophan indole ring is a key modification that can be achieved through various synthetic strategies. These methods often involve the synthesis of a 6-methyl-indole precursor, which is then incorporated into the full amino acid structure.

Enzymatic approaches offer high specificity and are conducted under mild conditions. The enzyme tryptophan synthase (TrpS) and its subunits can be utilized to catalyze the reaction between substituted indoles and L-serine to form the corresponding tryptophan derivatives. Cell lysates containing TrpS have been effectively used to react 6-methylindole with serine, yielding 6-methyltryptophan. The efficiency of this enzymatic synthesis can be influenced by the position of the substituent on the indole ring, with 6-substituted indoles generally showing good yields.

Chemical synthesis provides an alternative route. One common strategy is the enantioselective hydrogenation of α,β-didehydroamino acids. This involves reacting a suitably protected aldehyde with a glycine-derived phosphonate to create an olefin, which is then hydrogenated using a chiral rhodium catalyst to produce the desired enantiomer of the tryptophan derivative. Another approach is the Friedel-Crafts conjugate addition, where substituted indoles are reacted with 2-aminoacrylates to form the tryptophan backbone.

Biocatalytic methylation can also be performed directly on the indole ring using methyltransferase enzymes. For instance, the C3-indole methyl transferase PsmD has been used for the enantioselective synthesis of various pyrroloindolines, demonstrating the enzymatic capacity for indole alkylation. While this example focuses on C3 methylation, it highlights the potential of enzymatic tools for targeted methylation at other positions of the indole scaffold.

Synthesis of Stereoisomers (D- and L-forms) and Enantiomeric Purity

The synthesis of stereochemically pure D- and L-forms of 6-methyl-tryptophan is crucial for its application in stereospecific biological and pharmaceutical research.

One established method for obtaining enantiomerically pure tryptophan analogues is through enzymatic resolution. This process typically starts with a racemic mixture of N-acetyl-tryptophan derivatives. An enzyme, such as L-aminoacylase, is then used to selectively hydrolyze the N-acetyl group from the L-enantiomer, leaving the N-acetyl-D-enantiomer unchanged. This allows for the separation of the free L-amino acid from the still-acetylated D-form.

Chemical methods often employ chiral auxiliaries to direct the stereochemical outcome of the synthesis. The Strecker amino acid synthesis strategy, for example, can be adapted using a chiral auxiliary like (S)-methylbenzylamine. This approach facilitates the creation of optically pure (S)-tryptophan analogues, which correspond to the L-form.

Assessing the enantiomeric purity of the final product is a critical step. High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is a highly effective technique for this purpose. A Cinchona alkaloid-based zwitterionic CSP, such as CHIRALPAK® ZWIX(+), has demonstrated efficient separation of the enantiomers of various monosubstituted tryptophan derivatives, including 6-methyltryptophan, without the need for prior derivatization. This method allows for the accurate determination of optical purity, often achieving greater than 99.0%.

| Parameter | Condition | Reference |

|---|---|---|

| Chiral Stationary Phase (CSP) | Cinchona alkaloid-based zwitterionic CSP (CHIRALPAK® ZWIX(+)) | |

| Mobile Phase | Methanol/H₂O (98/2) with formic acid (FA) and diethylamine (DEA) additives | |

| Additive Concentration | 25–75 mM FA and 20–50 mM DEA | |

| Separation Factor (α) | > 1.25 for each tryptophan derivative | |

| Detection Wavelength | 254 nm |

Derivatization and Functionalization of this compound

Beyond the foundational methylation, this compound can be further derivatized to enhance its utility in various biochemical applications.

The indole ring of tryptophan is amenable to a variety of chemical modifications in addition to methylation. Halogenation is a common derivatization, with compounds such as 6-chloro-tryptophan and 6-fluoro-tryptophan being synthesized for research purposes. The synthesis of 6-chloro-L-tryptophan, for example, has been achieved by condensing 6-chloroindole with racemic N-acetylserine, followed by enzymatic hydrolysis. The introduction of a halogen atom can significantly alter the electronic properties of the indole ring, influencing its interactions within a peptide or at a protein binding site. These halogenated derivatives, like their methylated counterparts, are often protected with Fmoc or Boc groups for use in peptide synthesis.

The derivatization of 6-methyl-DL-tryptophan is essential for its use in bioconjugation and as a chemical probe. The most significant modification in this context is the attachment of the Nα-Fmoc (9-fluorenylmethoxycarbonyl) protecting group. The Fmoc group is fundamental for Solid-Phase Peptide Synthesis (SPPS), allowing the modified amino acid to be incorporated site-specifically into a growing peptide chain. This process is a primary form of bioconjugation, linking the amino acid to a larger biomolecule.

The methyl group at the 6-position itself acts as a subtle but important functionalization. It serves as a structural probe by altering the steric and electronic environment of the indole side chain compared to native tryptophan. When incorporated into a peptide, this modification can be used to investigate protein-protein interactions, enzyme mechanisms, or the structural requirements of a binding pocket. Chemical probes are highly validated research tools used to decipher the biology of their targets, and incorporating modified amino acids like Fmoc-6-methyl-tryptophan into peptides is a key strategy for developing such probes.

Applications of Fmoc 6 Methyl Dl Tryptophan in Peptide Science and Beyond

Role as a Building Block in Solid-Phase Peptide Synthesis (SPPS)

Fmoc-6-methyl-DL-tryptophan serves as a specialized building block in Solid-Phase Peptide Synthesis (SPPS), a cornerstone technique for the artificial production of peptides. altabioscience.com In SPPS, amino acids are sequentially added to a growing peptide chain that is anchored to an insoluble resin support. altabioscience.comresearchgate.net The use of the 9-fluorenylmethoxycarbonyl (Fmoc) protecting group for the N-terminus of the amino acid is a key feature of the most widely used SPPS strategy. altabioscience.comiris-biotech.de This protecting group is stable under the coupling conditions but can be readily removed by a mild base, typically piperidine (B6355638), allowing for the next amino acid to be added to the chain. iris-biotech.de

The Fmoc/tBu (tert-butyl) strategy is favored for its milder conditions compared to the older Boc/Benzyl approach, making it compatible with a wider range of sensitive and modified amino acids, including derivatives like this compound. altabioscience.comnih.gov The availability of a vast array of Fmoc-protected amino acids, including unnatural or modified ones, has made the synthesis of complex and novel peptides more accessible. altabioscience.com this compound, as an analog of tryptophan, is incorporated into peptide sequences to introduce specific structural or functional properties. anaspec.com

The general cycle of Fmoc-SPPS involves:

Deprotection: Removal of the Fmoc group from the resin-bound amino acid or peptide with a piperidine solution.

Washing: Rinsing the resin to remove excess piperidine and the cleaved Fmoc byproduct.

Coupling: Activation of the carboxylic acid of the incoming Fmoc-amino acid (like this compound) and its subsequent reaction with the free amine of the resin-bound peptide.

Washing: Rinsing the resin to remove excess reagents and byproducts. This cycle is repeated until the desired peptide sequence is assembled.

The properties of Fmoc-protected amino acids are crucial for the success of SPPS. They must be soluble in organic solvents used for the synthesis and stable during the coupling reactions to prevent unwanted side reactions. altabioscience.com

Challenges and Solutions in Fmoc-SPPS with Modified Amino Acids

The incorporation of modified amino acids such as this compound into peptide chains via Fmoc-SPPS can present several challenges. A significant issue in Fmoc chemistry is the potential for side reactions, which can be exacerbated by the specific properties of the modified residue. nih.gov For tryptophan-containing peptides, a major side reaction is the modification of the indole (B1671886) ring by reactive carbocations generated during the final acidolytic cleavage of the peptide from the resin. nih.gov

Another common problem is aspartimide formation, which occurs when a peptide sequence containing aspartic acid is exposed to the basic conditions of Fmoc deprotection. nih.gov This can lead to the formation of various byproducts that are difficult to separate from the target peptide. nih.gov While not directly related to 6-methyl-tryptophan, it is a general challenge in the synthesis of longer or more complex peptides that might also contain this modified residue.

The solubility of the growing peptide chain can also become a problem, particularly for longer or hydrophobic sequences. nih.gov Poor solubility can hinder reaction kinetics and lead to incomplete reactions. nih.gov Furthermore, the purity of the Fmoc-amino acid building blocks is critical, as impurities can be incorporated into the peptide chain, leading to termination or the formation of undesired side products. nih.gov

Solutions to these challenges include:

Optimized Cleavage Cocktails: To prevent modification of the tryptophan indole ring during cleavage, scavenger cocktails are employed. These cocktails, such as Reagent K (TFA/phenol/water/thioanisole/ethanedithiol), contain reagents that quench the reactive carbocations. nih.gov

Modified Deprotection Conditions: To minimize aspartimide formation, the conditions for Fmoc deprotection can be modified. For instance, the addition of acidic modifiers to the piperidine solution has been shown to reduce the levels of aspartimide-related impurities. researchgate.net

Use of Protecting Groups on Tryptophan: While often synthesized with an unprotected side chain, in cases where the indole ring is particularly susceptible to modification, a Boc protecting group can be used on the indole nitrogen. This group is then removed during the final cleavage step.

High-Purity Building Blocks: Ensuring the high purity of the Fmoc-amino acid derivatives used in the synthesis is essential to prevent the incorporation of impurities. nih.gov

| Challenge | Description | Potential Solution |

| Indole Modification | The tryptophan indole ring is susceptible to modification by carbocations during acidolytic cleavage. nih.gov | Use of scavenger-containing cleavage cocktails (e.g., Reagent K). nih.gov |

| Aspartimide Formation | Base-catalyzed side reaction involving aspartic acid residues during Fmoc deprotection. nih.gov | Addition of acidic modifiers to the piperidine deprotection solution. researchgate.net |

| Peptide Aggregation | Poor solubility of the growing peptide chain on the solid support, leading to incomplete reactions. nih.gov | Use of specialized resins or solvents to improve solubility. |

| Impurity Incorporation | Contaminants in the Fmoc-amino acid building blocks can lead to truncated or modified peptides. nih.gov | Use of highly purified Fmoc-amino acid derivatives. nih.gov |

Incorporation into Complex Peptide Architectures

The use of modified amino acids like this compound is crucial for the construction of complex peptide architectures, such as stapled and cyclic peptides. nih.gov These constrained peptides often exhibit enhanced biological activity and stability compared to their linear counterparts. The 6-methyl group on the tryptophan indole ring can be used to fine-tune the steric and electronic properties of the peptide, potentially influencing its binding affinity and selectivity for a biological target.

A notable application is in the synthesis of "stapled" peptides, where a covalent linkage is introduced between two amino acid side chains to lock the peptide into a specific conformation, often an α-helix. nih.gov While not directly demonstrated for 6-methyl-tryptophan, methodologies involving palladium-catalyzed C-H activation have been developed to create staples between tryptophan and other aromatic residues like phenylalanine or tyrosine. nih.gov The Fmoc-protected arylated tryptophan derivatives are amenable to direct incorporation into peptides using SPPS. nih.gov This solid-phase approach is compatible with the palladium chemistry, allowing for the on-resin formation of the stapled structure. nih.gov The presence of the methyl group at the 6-position could influence the regioselectivity and efficiency of such stapling reactions.

The synthesis of cyclic peptides is another area where modified amino acids are employed. Cyclization can be performed on the solid support or in solution after cleavage from the resin. The choice of cyclization strategy depends on the desired structure and the properties of the amino acid residues in the sequence.

Synthesis of Peptides with Post-Translational Modifications

Fmoc-SPPS is the preferred method for synthesizing peptides containing post-translational modifications (PTMs) because its mild conditions are compatible with many of the sensitive functional groups found in PTMs, such as phosphorylation and glycosylation, which are often unstable under the harsh acidic conditions of Boc-SPPS. nih.govresearchgate.net PTMs are crucial for regulating protein function in biological systems, and synthetic peptides bearing these modifications are invaluable tools for studying their roles. nih.govjpt.com

While this compound is not a canonical PTM, its use in conjunction with other PTMs allows for the creation of highly specialized peptide probes. For example, a peptide could be designed with a 6-methyl-tryptophan for conformational stability or as a spectroscopic probe, and also include a phosphorylated serine or threonine residue to study the effects of phosphorylation on protein-protein interactions.

The synthesis of peptides with PTMs is typically achieved by incorporating the modified amino acid as a pre-formed Fmoc-protected building block during SPPS. nih.gov A wide range of such building blocks are commercially available for common PTMs, including:

Phosphorylation: Fmoc-Ser(PO(OBzl)OH)-OH, Fmoc-Thr(PO(OBzl)OH)-OH, and Fmoc-Tyr(PO(OBzl)OH)-OH are commonly used to introduce phosphoserine, phosphothreonine, and phosphotyrosine residues, respectively. merckmillipore.com

Methylation: Fmoc-protected derivatives of methylated lysine and arginine are available to study the effects of these epigenetic marks. merckmillipore.com

Glycosylation: Glycosylated amino acid building blocks can be incorporated to synthesize glycopeptides.

Acetylation and others: A variety of other PTMs can be introduced using the appropriate Fmoc-amino acid derivatives. ambiopharm.com

The incorporation of these modified building blocks can sometimes require optimization of the coupling conditions to ensure efficient reaction and prevent side reactions. nih.gov

Contribution to Conformational Studies of Peptides

The introduction of modified amino acids like 6-methyl-DL-tryptophan into a peptide sequence can significantly contribute to the study of its three-dimensional structure and dynamics. The conformation of a peptide is intimately linked to its biological function, and understanding the factors that govern peptide folding is a major goal of peptide science. nih.gov

Influence of 6-methyl Substitution on Peptide Conformation

The substitution of a hydrogen atom with a methyl group at the 6-position of the tryptophan indole ring can influence the local and global conformation of a peptide through several mechanisms.

Hydrophobic Interactions: The methyl group increases the hydrophobicity of the tryptophan side chain. This can enhance hydrophobic interactions with other nonpolar residues within the peptide or with a binding partner, potentially stabilizing a particular folded conformation.

Electronic Effects: The methyl group is weakly electron-donating, which can subtly alter the electronic properties of the indole ring. This may influence cation-π interactions or other non-covalent interactions that are important for peptide structure and function.

| Interaction | Description | Potential Consequence |

| Steric Hindrance | The methyl group occupies more space than a hydrogen atom. | Can restrict the conformational freedom of the side chain and backbone, favoring specific rotamers. |

| Hydrophobicity | The methyl group increases the nonpolar character of the indole ring. | May enhance hydrophobic interactions, leading to a more compact and stable structure. |

| Electronic Effects | The methyl group is electron-donating. | Can modulate cation-π and other non-covalent interactions involving the indole ring. |

Spectroscopic Probes for Conformational Changes

Tryptophan is an intrinsic fluorescent probe that is widely used to study protein and peptide conformation, dynamics, and interactions. acs.org The fluorescence of the indole chromophore is highly sensitive to its local environment. acs.org Changes in the polarity of the environment, the proximity of quenching groups, and the rigidity of the surrounding structure can all lead to changes in the fluorescence emission spectrum, quantum yield, and lifetime. acs.orgnih.gov

The 6-methyl substitution in this compound can be exploited to create a more sensitive or specialized spectroscopic probe. The photophysical properties of 6-methyl-tryptophan may differ from those of native tryptophan, potentially offering advantages for certain applications. For example, the methyl group could alter the excited-state properties of the indole ring, leading to changes in its fluorescence lifetime or susceptibility to quenching.

When a peptide containing 6-methyl-tryptophan undergoes a conformational change, for instance upon binding to a target molecule, the environment of the modified tryptophan residue is likely to change. oup.com This can result in a detectable change in its fluorescence properties, such as:

A shift in the emission maximum: A blue shift (to shorter wavelengths) typically indicates a more hydrophobic environment, while a red shift (to longer wavelengths) suggests a more polar environment. oup.com

A change in fluorescence intensity (quantum yield): Quenching of the fluorescence by nearby amino acid side chains (e.g., glutamic acid, lysine) or other molecules can decrease the intensity. acs.org

A change in fluorescence lifetime: The lifetime of the excited state can also be affected by the local environment and quenching processes.

By monitoring these changes, researchers can gain insights into the conformational transitions of the peptide and the nature of its interactions with other molecules. The use of unnatural tryptophan analogs like 6-methyl-tryptophan expands the toolkit available for such studies, allowing for the fine-tuning of the spectroscopic properties of the probe to suit the specific system under investigation. nih.gov

Advanced Research Topics and Future Directions

Mechanistic Insights into Fmoc Deprotection and Side Reactions

The removal of the fluorenylmethyloxycarbonyl (Fmoc) protecting group is a critical step in solid-phase peptide synthesis (SPPS) and is typically achieved using a secondary amine base, such as piperidine (B6355638). frontiersin.org This process proceeds via a β-elimination mechanism, generating a dibenzofulvene (DBF) intermediate that is subsequently trapped by the amine. frontiersin.org While generally efficient, this deprotection step can be accompanied by several side reactions that can compromise the integrity and purity of the synthetic peptide. For tryptophan derivatives, a key consideration is the protection of the indole (B1671886) nitrogen to prevent unwanted modifications. The use of an acid-labile tert-butyloxycarbonyl (Boc) group on the indole nitrogen, as in Fmoc-Trp(Boc)-OH, is a common strategy to minimize side reactions during peptide assembly, particularly in sequences containing arginine. nih.govmdpi.com

Racemization, the conversion of a chiral amino acid into its enantiomer, is a significant concern during peptide synthesis as it can lead to the formation of diastereomeric impurities that are often difficult to separate from the desired product. The activation of the carboxylic acid of an Fmoc-protected amino acid for coupling can make the α-proton labile, leading to epimerization. medchemexpress.com While tryptophan itself is not among the most susceptible amino acids to racemization, such as histidine and cysteine, the risk is not negligible, especially during the synthesis of long or complex peptides. medchemexpress.comnih.gov

Several strategies have been developed to mitigate racemization:

Coupling Reagents: The choice of coupling reagent can significantly influence the extent of racemization. The addition of additives like 1-hydroxybenzotriazole (B26582) (HOBt) or its derivatives (e.g., 6-Cl-HOBt) to carbodiimide-mediated couplings is a classic approach to suppress racemization. medchemexpress.com More modern uronium- or phosphonium-based reagents, such as HBTU or PyBOP, are also designed to minimize this side reaction. drugbank.com

Hindered Bases: The use of sterically hindered non-nucleophilic bases, such as N,N-diisopropylethylamine (DIEA) or collidine, during the coupling step can reduce the rate of α-proton abstraction and thus limit racemization. nih.gov

Temperature Control: Lowering the temperature during the coupling reaction can decrease the rate of racemization. nih.gov Microwave-assisted SPPS, which accelerates both deprotection and coupling, requires careful optimization of temperature to balance reaction speed with the prevention of epimerization. nih.gov

Table 1: Strategies for Mitigating Racemization in Fmoc-SPPS

| Strategy | Mechanism of Action | Examples |

|---|---|---|

| Use of Additives in Coupling | Suppresses the formation of the highly racemization-prone oxazolone (B7731731) intermediate. | HOBt, 6-Cl-HOBt, HOAt |

| Selection of Coupling Reagents | Modern reagents are designed for rapid and efficient coupling with minimal racemization. | HBTU, HATU, HCTU, PyBOP |

| Application of Hindered Bases | Reduces the abstraction of the α-proton from the activated amino acid. | DIEA, Collidine (TMP) |

| Temperature Optimization | Lower temperatures slow down the rate of epimerization. | Performing coupling at 0°C or room temperature instead of elevated temperatures. |

Aspartimide formation is a notorious side reaction in Fmoc-SPPS, occurring when a peptide sequence contains an aspartic acid (Asp) residue. medchemexpress.com The peptide backbone nitrogen can attack the side-chain ester of aspartic acid, forming a five-membered succinimide (B58015) ring. This aspartimide intermediate can then be opened by the piperidine used for Fmoc deprotection, leading to the formation of β- and α-piperidides, as well as racemized α- and β-aspartyl peptides. medchemexpress.com This side reaction is particularly prevalent in sequences such as Asp-Gly, Asp-Ala, and Asp-Ser. medchemexpress.com

While not directly involving tryptophan, the general principles of minimizing base-induced side reactions are relevant. Strategies to suppress aspartimide formation include:

Adding HOBt to the piperidine deprotection solution. medchemexpress.com

Using weaker bases like piperazine (B1678402) for Fmoc removal. nih.gov

Protecting the backbone amide nitrogen of the residue following aspartic acid with groups like 2-hydroxy-4-methoxybenzyl (Hmb). medchemexpress.com

For tryptophan-containing peptides, a specific base-induced side reaction can occur with C-terminal cysteine residues, leading to the formation of 3-(1-piperidinyl)alanine. medchemexpress.com This is initiated by the base-catalyzed elimination of the protected sulfhydryl group to form a dehydroalanine (B155165) intermediate, which then reacts with piperidine. medchemexpress.com While this does not directly involve the tryptophan residue, it highlights the potential for piperidine to participate in unwanted side reactions.

Another side reaction relevant to tryptophan is the transfer of sulfonyl-based protecting groups (e.g., Pbf, Pmc) from arginine to the tryptophan indole ring during final cleavage with trifluoroacetic acid (TFA). medchemexpress.com The use of Fmoc-Trp(Boc)-OH is the most effective way to prevent this migration. medchemexpress.com

Fluorescence Properties and Applications as a Spectroscopic Tool

The fluorescence emission spectrum of tryptophan is strongly influenced by the polarity of its surroundings. nih.gov In a non-polar, hydrophobic environment, such as the interior of a folded protein, tryptophan typically exhibits a fluorescence emission maximum around 330-340 nm and a higher quantum yield. drugbank.comnih.gov Conversely, when exposed to a polar, aqueous environment, the emission maximum shifts to longer wavelengths (a red shift) to around 350-365 nm, and the quantum yield often decreases. drugbank.comnih.gov This solvatochromic shift is due to the stabilization of the excited state dipole moment by the polar solvent molecules. nih.gov

The fluorescence quantum yield of tryptophan in proteins can vary significantly, from as high as 0.35 to less than 0.01. rxlist.com This variation is often attributed to quenching mechanisms, such as electron transfer from the indole ring to the peptide backbone or neighboring amino acid side chains. mdpi.comresearchgate.net The presence of charged groups near the tryptophan residue can also have a profound effect on its fluorescence lifetime and quantum yield. wikipedia.org

Table 2: Environmental Effects on Tryptophan Fluorescence

| Environment | Emission Maximum (λem) | Quantum Yield (ΦF) | Rationale |

|---|---|---|---|

| Non-polar (e.g., protein interior) | ~330-340 nm | Higher | Reduced interaction with solvent dipoles. |

| Polar (e.g., aqueous solution) | ~350-365 nm | Lower | Stabilization of the excited state by polar solvent molecules and increased quenching. |

The environmental sensitivity of tryptophan fluorescence makes it an attractive scaffold for the design of fluorogenic probes and imaging agents. By incorporating tryptophan analogs with unique spectroscopic properties into peptides or proteins, researchers can create tools to monitor specific biological events. nih.gov The strategy often involves modifying the indole side chain to tune the fluorescence properties, such as shifting the emission wavelength to avoid background fluorescence or introducing sensitivity to a specific analyte. nih.gov

For example, carbazole-derived α-amino acids have been developed as structural mimics of tryptophan with red-shifted absorption and emission spectra and high quantum yields. nih.gov These analogs can be incorporated into peptides using SPPS and have been shown to act as fluorescent reporters for protein-protein binding interactions. nih.gov Similarly, other tryptophan derivatives have been explored as fluorescence donors in Förster Resonance Energy Transfer (FRET) studies to measure conformational changes in proteins. nih.gov

The use of Fmoc-protected tryptophan derivatives is essential for the site-specific incorporation of these fluorescent probes into peptides via SPPS. nih.gov The ability to synthesize peptides with precisely placed fluorescent amino acids opens up possibilities for creating sophisticated biosensors and imaging agents for applications in cell biology and diagnostics.

Exploration of Stereoisomeric Effects in Biological Systems

The stereochemistry of amino acids is fundamental to their biological function, with L-amino acids being the predominant enantiomers found in proteins. However, D-amino acids also play significant roles in various biological processes. The investigation of the stereoisomeric effects of 6-methyl-DL-tryptophan involves understanding how the D- and L-enantiomers may differ in their biological activity, metabolism, and interactions with chiral biological macromolecules like enzymes and receptors.

While specific studies on the separate biological activities of D- and L-6-methyl-tryptophan are limited, research on other methylated tryptophan analogs provides a strong rationale for expecting significant stereoisomeric differences. For instance, in the case of α-methyl-tryptophan, the L-enantiomer (α-MLT) has been identified as an effective weight-loss agent in mouse models of obesity, whereas the D-enantiomer (α-MDT) exhibits negligible activity. biorxiv.org This demonstrates a clear stereospecificity in its pharmacological effect.

Similarly, the enantiomers of 1-methyl-tryptophan (1-MT), an inhibitor of the enzyme indoleamine-2,3-dioxygenase (IDO) which is a target in cancer immunotherapy, show different biological activities. nih.gov While L-1-MT is a more potent inhibitor of the IDO enzyme in vitro, the D-1-MT enantiomer has shown greater clinical efficacy for reasons that are still under investigation but appear to involve off-target effects on the immune system. nih.gov

These examples with closely related methylated tryptophan derivatives strongly suggest that the D- and L-enantiomers of 6-methyl-tryptophan are likely to have distinct biological properties. The L-isomer, being an analog of the natural L-tryptophan, might interact with the pathways of tryptophan metabolism, such as the serotonin (B10506) or kynurenine (B1673888) pathways. frontiersin.org The D-isomer, on the other hand, might be a substrate for D-amino acid oxidase or have unique pharmacological activities. frontiersin.org Future research in this area would require the resolution of the DL-racemic mixture into its constituent enantiomers to allow for their individual biological evaluation. drugbank.com This would enable a deeper understanding of their potential as therapeutic agents or as probes to study tryptophan-related biological systems.

Enabling Technologies and Automation in Peptide Synthesis

Modern peptide synthesis has been transformed by the advent of enabling technologies, most notably automated Solid-Phase Peptide Synthesis (SPPS). asymchem.comamericanpeptidesociety.org SPPS, a technique pioneered by Bruce Merrifield, involves the stepwise addition of protected amino acids to a growing peptide chain anchored to an insoluble resin support. molecularcloud.orgpeptidemachines.com This method simplifies the purification process, as excess reagents and byproducts can be washed away after each coupling step. nih.gov

The use of the 9-fluorenylmethoxycarbonyl (Fmoc) protecting group for the Nα-amino group is central to modern SPPS. altabioscience.com Fmoc-based chemistry is favored for its mild deprotection conditions, which are compatible with a wide range of sensitive amino acid side chains and modifications. altabioscience.com The process has become highly automated, with robotic synthesizers capable of performing the repetitive cycles of deprotection, coupling, and washing with high precision and reproducibility. americanpeptidesociety.orgbeilstein-journals.org This automation has significantly increased the throughput and efficiency of peptide production, enabling the synthesis of complex peptides and peptide libraries. peptidemachines.com

Amino acid derivatives like Fmoc-6-methyl-DL-tryptophan are specifically designed for seamless integration into these automated Fmoc-based SPPS workflows. alfa-chemistry.com The Fmoc group ensures that the amino acid can be added to the peptide chain in a controlled manner within the synthesizer. uci.edu Further advancements, such as microwave-assisted peptide synthesis, can accelerate reaction times and improve the efficiency of coupling difficult sequences, including those involving sterically hindered non-natural amino acids. asymchem.commolecularcloud.org

Emerging Applications in Chemical Biology and Medicinal Chemistry

The use of chemically modified amino acids is a cornerstone of modern chemical biology and medicinal chemistry, enabling the creation of novel peptides with tailored properties. By introducing unnatural side chains or stereochemistry, researchers can develop powerful tools to probe biological processes and design new therapeutics. This compound serves as a versatile building block for such applications. The methyl group at the 6-position of the indole ring alters the hydrophobicity, steric bulk, and electronic properties of the tryptophan side chain, which can lead to modified binding interactions with biological targets.

Peptides are of great interest as therapeutic agents due to their high specificity and potency. However, natural peptides often suffer from poor metabolic stability and rapid clearance in the body. beilstein-journals.org The incorporation of modified amino acids like 6-methyl-tryptophan is a key strategy to overcome these limitations. The methylation can protect the indole ring from oxidative degradation, a common metabolic pathway for tryptophan.

Tryptophan is the essential amino acid precursor for the biosynthesis of the neurotransmitter serotonin. The compound 6-Methyl-DL-tryptophan is also recognized as a precursor in the synthesis of serotonin. biosynth.com By incorporating 6-methyl-tryptophan into peptide sequences using its Fmoc-protected form, researchers can create unique molecular probes. These modified peptides can be used to investigate how localized changes in tryptophan structure within a peptide sequence might influence interactions with enzymes and receptors involved in the serotonin pathway. This approach allows for detailed studies into the structure-activity relationships of peptides that may modulate serotonin signaling, potentially leading to new insights into neurological processes and the development of targeted therapies.

Q & A

Q. What are the standard synthetic methodologies for preparing Fmoc-6-methyl-DL-tryptophan, and how can purity be ensured?

this compound is typically synthesized via alkylation of tryptophan derivatives at the 6-position, followed by Fmoc-protection using 9-fluorenylmethyloxycarbonyl chloride. Key steps include:

- Methylation : Electrophilic substitution or transition metal-catalyzed reactions to introduce the methyl group at the indole 6-position .

- Fmoc Protection : Reaction with Fmoc-Cl under alkaline conditions (e.g., NaHCO₃) in anhydrous solvents like DMF .

- Purification : Reverse-phase HPLC or column chromatography to isolate the racemic DL-form. Purity is validated via NMR (e.g., ¹H/¹³C for methyl group confirmation) and LC-MS to detect residual reagents .

Q. Which analytical techniques are critical for characterizing this compound, and what parameters are prioritized?

- HPLC : Quantifies enantiomeric excess (DL-form) and monitors deprotection efficiency. Use C18 columns with acetonitrile/water gradients .

- NMR : ¹H NMR identifies methyl protons (δ ~2.3 ppm) and Fmoc aromatic signals (δ 7.2–7.8 ppm). ¹³C NMR confirms methyl carbon resonance (~20 ppm) .

- Mass Spectrometry : ESI-MS verifies molecular ion peaks (expected [M+H]⁺ ~438.5 g/mol for C₂₆H₂₄N₂O₄) and detects side products .

Advanced Research Questions

Q. How does the 6-methyl substitution in tryptophan influence peptide folding and stability in solid-phase synthesis?

The 6-methyl group sterically hinders indole ring interactions, potentially altering:

- Hydrophobic Core Formation : Methylation may enhance stability in α-helical motifs but disrupt π-π stacking in β-sheets.

- Solvent Accessibility : Reduced hydrogen bonding due to steric effects, as observed in analogues like 5-fluoro-DL-tryptophan .

- Experimental Validation : Circular dichroism (CD) and molecular dynamics simulations are recommended to assess conformational changes .

Q. What strategies resolve contradictions in reported solubility or reactivity data for this compound?

Discrepancies often arise from:

- Racemic Mixture Variability : DL-forms may exhibit differing solubility profiles. Use chiral HPLC to separate enantiomers and test individually .

- Degradation Under Storage : Fmoc groups hydrolyze in humid conditions. Store at -20°C in anhydrous DMSO and validate stability via TLC before use .

- Methodological Differences : Cross-validate data using multiple techniques (e.g., compare NMR results with X-ray crystallography for solid-state confirmation) .

Q. How does the methyl group at the 6-position affect tryptophan’s role in enzyme-substrate interactions or fluorescence studies?

- Enzymatic Activity : Methylation may block active-site binding in tryptophan-dependent enzymes (e.g., tryptophan hydroxylase). Use competitive inhibition assays with wild-type vs. methylated substrates .

- Fluorescence Quenching : The methyl group could reduce quantum yield by altering electron density. Measure emission spectra (λ_ex ~280 nm) in buffered vs. denaturing conditions .

Methodological Recommendations

Designing experiments to study racemization during this compound incorporation into peptides:

- Racemization Detection : Use Marfey’s reagent to derivatize hydrolyzed peptides and analyze enantiomers via HPLC .

- Optimization : Lower coupling temperatures (4°C) and avoid basic conditions (pH >9) during Fmoc deprotection to minimize racemization .

Handling instability during Fmoc deprotection in acidic or basic conditions:

- Controlled Deprotection : Use 20% piperidine in DMF for ≤30 min, monitored by UV-Vis (301 nm for Fmoc removal) .

- Alternative Reagents : Trifluoroacetic acid (TFA) with scavengers (e.g., triisopropylsilane) for acid-labile resins .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。